Dioleoyl phosphatidylserine

Catalog No.
S626406
CAS No.
70614-14-1
M.F
C42H78NO10P
M. Wt
788 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioleoyl phosphatidylserine

CAS Number

70614-14-1

Product Name

Dioleoyl phosphatidylserine

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C42H78NO10P

Molecular Weight

788 g/mol

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1

InChI Key

WTBFLCSPLLEDEM-JIDRGYQWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-sn-glycero-3-phosphoserine, 1,2-dioleoylphosphatidylserine, 1,2-dioleoylphosphatidylserine, (Z,Z)-isomer, 1,2-dioleoylphosphatidylserine, monosodium salt, (R-(Z,Z))-isomer, 1,2-dioleoylphosphatidylserine, sodium salt, (Z,Z)-isomer, 1,2-DLPS, dioleoyl phosphatidylserine, DOPSE

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Dioleoyl phosphatidylserine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Dioleoyl phosphatidylserine (DOPS, CAS 70614-14-1) is a highly pure, synthetic anionic phospholipid characterized by its two monounsaturated (18:1) oleoyl acyl chains and a biologically active phosphatidylserine headgroup . In commercial and laboratory procurement, DOPS is selected primarily for its exceptionally low phase transition temperature and strict lot-to-lot structural uniformity compared to natural extracts . These baseline properties make it a critical raw material for the formulation of fluid, biomimetic lipid nanoparticles (LNPs), the execution of reproducible high-throughput biochemical assays, and the development of targeted delivery systems that exploit natural macrophage clearance pathways.

Generic substitution of DOPS with other phosphatidylserines or zwitterionic lipids frequently results in process failures or compromised assay integrity. Substituting with saturated analogs like DPPS drastically shifts the lipid's phase transition temperature from fluid to solid at room temperature, requiring energy-intensive heating above 55°C during liposome extrusion and risking the degradation of temperature-sensitive payloads . Furthermore, replacing synthetic DOPS with natural extracts such as Brain PS introduces heterogeneous acyl chains and high oxidation susceptibility, which directly causes baseline drift and irreproducibility in high-throughput enzymatic assays [1]. Finally, utilizing zwitterionic structural analogs like DOPC eliminates the anionic charge entirely, disabling the critical 'eat me' signal required for macrophage-targeted drug delivery [2].

Thermal Processability: Phase Transition Temperature and Formulation Fluidity

DOPS features a transition temperature (Tm) of approximately -11°C, ensuring it remains in a highly fluid liquid-crystalline phase at both room and physiological temperatures . In contrast, the saturated analog DPPS exhibits a Tm of ~54°C, forming rigid gel-phase bilayers that require heating above 55°C for successful liposome extrusion [1].

Evidence DimensionPhase transition temperature (Tm)
Target Compound Data~ -11 °C (DOPS)
Comparator Or Baseline~ 54 °C (DPPS)
Quantified Difference65 °C reduction in Tm
ConditionsDifferential scanning calorimetry (DSC) of unilamellar/multilamellar vesicles

Enables room-temperature formulation and extrusion of fluid liposomes without thermally degrading encapsulated temperature-sensitive APIs.

Purity-Dependent Reproducibility in High-Throughput Assays

In enzymatic assays evaluating lipid-binding proteins (e.g., EHD4 ATPase), synthetic DOPS provides reproducible target stimulation with a high signal-to-noise ratio [1]. Conversely, liposomes prepared from natural Brain PS or synthetic POPS yielded negligible background signals and inconsistent activation profiles across multiple batches [1].

Evidence DimensionEnzymatic assay background and stimulation consistency
Target Compound DataReproducible stimulation (high signal-to-noise at 50 μg/mL)
Comparator Or BaselineNegligible or inconsistent signal (Brain PS / POPS)
Quantified DifferenceReliable target activation vs. complete assay failure
ConditionsMalachite green (MLG) ATPase assay at 25°C

Synthetic DOPS eliminates lot-to-lot variability and oxidation artifacts inherent to natural brain extracts, making it essential for reproducible high-throughput screening.

Application-Critical Performance: Macrophage Targeting via 'Eat Me' Signaling

DOPS provides an essential anionic phosphatidylserine headgroup that functions as an apoptotic 'eat me' signal. Liposomes formulated with DOPS actively direct M1 macrophages to adopt an anti-inflammatory M2-like phenotype, significantly reducing inflammatory factor expression[1]. Pure DOPC liposomes lack this signaling capability and exhibit minimal specific macrophage uptake[2].

Evidence DimensionMacrophage uptake and M2 polarization
Target Compound DataHigh specific uptake and robust TGF-β1 expression increase (DOPS/DOPC)
Comparator Or BaselineMinimal specific uptake, no polarization (Pure DOPC)
Quantified DifferenceSwitch from non-targeted evasion to active macrophage engulfment
ConditionsIn vitro primary macrophage cultures (LPS-primed)

DOPS is a mandatory structural component for lipid nanoparticles designed to target the monocyte-phagocyte system or resolve inflammation.

Macrophage-Targeted Lipid Nanoparticles (LNPs)

Due to its potent 'eat me' signaling capabilities, DOPS is the preferred anionic lipid for formulating LNPs intended to target macrophages. It is utilized in anti-inflammatory therapies and immunomodulatory drug delivery where specific cellular engulfment is required over generic systemic circulation [1].

High-Throughput Screening (HTS) of Lipid-Binding Proteins

Because DOPS offers strict synthetic purity and avoids the oxidation risks of natural Brain PS, it is heavily procured for standardizing biochemical assays. It serves as a reliable membrane mimetic for evaluating the ATPase activity or binding kinetics of proteins like Annexin V and EHD4 [2].

Room-Temperature Liposome Extrusion for Sensitive Biologics

The extremely low phase transition temperature (-11°C) of DOPS allows for the extrusion and formulation of fluid liposomes at room temperature. This makes it a critical precursor when encapsulating thermally labile APIs, proteins, or nucleic acids that would degrade at the >55°C temperatures required by saturated analogs like DPPS .

Physical Description

Solid

XLogP3

10.2

UNII

KJ401H4834

Wikipedia

1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]

Dates

Last modified: 04-14-2024

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